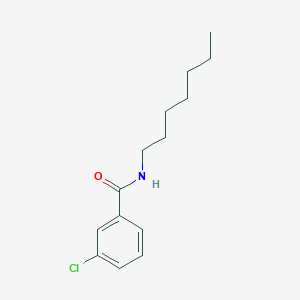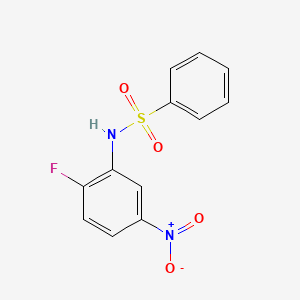
4-butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound. Its chemical structure consists of a thiazole ring fused with a pyrrole ring, along with a cyclopropyl group and a butyl side chain. Let’s break down its components:
Thiazole ring: Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms. They often exhibit interesting biological activities.
Pyrrole ring: Pyrroles are also five-membered heterocycles, commonly found in natural products and pharmaceuticals.
Cyclopropyl group: Cyclopropyl groups are three-membered rings, adding strain to the molecule and influencing its reactivity.
Butyl side chain: The butyl group (C₄H₉) provides hydrophobicity and influences the compound’s solubility and lipophilicity.
Preparation Methods
The synthesis of 4-butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves several steps. Here’s a simplified route:
-
Thiazole Synthesis
- Start with 2-aminothiazole.
- React it with butyl bromide to introduce the butyl group.
- Cyclize the resulting intermediate to form the thiazole ring.
-
Pyrrole Incorporation
- React the thiazole intermediate with pyrrole-2-carboxylic acid.
- Cyclize the system to form the fused thiazole-pyrrole ring.
-
Cyclopropyl Addition
- Introduce the cyclopropyl group using a cyclopropylamine derivative.
-
Carboxamide Formation
- Finally, amidate the carboxylic acid group with an appropriate amine to yield the desired compound.
Industrial Production Methods: : While no specific industrial methods are widely reported for this compound, it can be synthesized on a laboratory scale using the above steps.
Chemical Reactions Analysis
4-Butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide may undergo various reactions:
Oxidation: The thiazole ring can be oxidized to form a thiazole-5-carboxylic acid.
Reduction: Reduction of the carboxamide group could yield the corresponding amine.
Substitution: The butyl group may undergo substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Scientific Research Applications
Medicine: It might exhibit antimicrobial, antifungal, or antiparasitic properties.
Chemical Biology: Researchers could use it as a probe to study biological processes.
Industry: It could serve as a starting point for drug development.
Mechanism of Action
The exact mechanism remains speculative, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
Thiazole derivatives: Explore other thiazole-based molecules.
Pyrrole-containing compounds: Investigate pyrrole-fused structures.
Properties
Molecular Formula |
C15H19N3OS |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-butyl-N-cyclopropyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H19N3OS/c1-2-3-6-12-13(14(19)16-11-7-8-11)20-15(17-12)18-9-4-5-10-18/h4-5,9-11H,2-3,6-8H2,1H3,(H,16,19) |
InChI Key |
ASXITWGPFDDJBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B11022241.png)
![trans-4-[({2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11022243.png)
![4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11022244.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11022251.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11022253.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B11022260.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide](/img/structure/B11022261.png)
![3-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11022277.png)
![2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11022296.png)

![(2R)-{[(4-bromo-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11022303.png)

![N-(3-{bis[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B11022310.png)
![{1-[({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11022317.png)
